REACTION_CXSMILES
|
Cl.NCCCC[N:7]1[C:11](=[O:12])[CH2:10][C:9]([CH2:14][CH3:15])([CH3:13])[C:8]1=[O:16].C(N1C=CN=C1)(N1C=CN=C1)=O.N1C=CN=C1.CCCCN(C(SC(N(CCCC)CCCC)=S)=S)CCCC.[OH-].[Na+].C(O)C(N)(CO)CO>CN(C=O)C.O.C(N(CC)CC)C>[CH3:15][CH2:14][C:9]1([CH3:13])[C:8](=[O:16])[NH:7][C:11](=[O:12])[CH2:10]1 |f:5.6|
|
Name
|
|
Quantity
|
92.1 mg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCCN1C(C(CC1=O)(C)CC)=O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
107 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
180.2 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Sephadex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at room temperature for 50 min
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
The pH was maintained at 4.5 during and
|
Type
|
WAIT
|
Details
|
After 18 hrs at pH 4.5 and 5° C.
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the clear, translucent reaction
|
Type
|
WASH
|
Details
|
The column was eluted with this buffer at a flow rate of 1 mL/min and 10 mL fractions
|
Type
|
CUSTOM
|
Details
|
were collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |